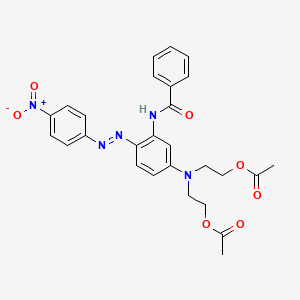
Disperse red 135
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its vibrant color and stability, making it a valuable dye in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disperse red 135 involves several steps. The process typically begins with the diazotization of 4-nitroaniline, followed by coupling with a suitable phenol derivative. The resulting azo compound is then subjected to acetylation to introduce the acetyloxy groups. The final step involves the amidation of the intermediate product to form the benzamide derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Disperse red 135 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Applications
-
Textile Dyeing
- Primary Use: Disperse Red 135 is predominantly utilized for dyeing polyester fibers due to its excellent affinity for synthetic hydrophobic fibers. It is applied through various methods including exhaustion dyeing and thermotransfer printing.
- Dyeing Techniques:
- Plastic Coloring
- Environmental Studies
- Health and Safety
Case Study 1: Dyeing Techniques
A study evaluated the effectiveness of various dyeing methods using this compound on polyester fabrics. The results indicated that high-temperature exhaust dyeing yielded vibrant colors with good light fastness properties, making it suitable for commercial textile applications .
Case Study 2: Environmental Remediation
Research focused on the adsorption capabilities of modified montmorillonite for removing this compound from aqueous solutions showed promising results. The study demonstrated that this method could effectively reduce dye concentration in wastewater, suggesting a viable approach to mitigate environmental pollution caused by textile effluents .
Mecanismo De Acción
The mechanism of action of Disperse red 135 involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The acetyloxy groups can be hydrolyzed to release acetic acid, which may further influence the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler structure without the azo and acetyloxy groups.
4-Nitroaniline: Contains the nitro group but lacks the benzamide and azo functionalities.
Azo dyes: A broad class of compounds with similar azo linkages but different substituents.
Uniqueness
Disperse red 135 is unique due to its combination of azo, nitro, and acetyloxy groups, which confer specific chemical and physical properties. This combination makes it particularly useful as a dye with high stability and vibrant color .
Propiedades
Número CAS |
29765-00-2 |
|---|---|
Fórmula molecular |
C27H27N5O7 |
Peso molecular |
533.5 g/mol |
Nombre IUPAC |
2-[N-(2-acetyloxyethyl)-3-benzamido-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C27H27N5O7/c1-19(33)38-16-14-31(15-17-39-20(2)34)24-12-13-25(30-29-22-8-10-23(11-9-22)32(36)37)26(18-24)28-27(35)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3,(H,28,35) |
Clave InChI |
ORNBGJQGKJZRNY-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
29765-00-2 58051-96-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















